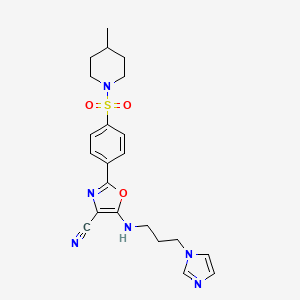

1-Prop-2-enylcyclobutane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

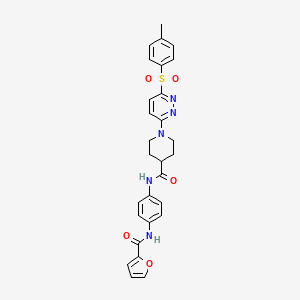

1-Prop-2-enylcyclobutane-1-sulfonamide, also known as CBS, is a sulfonamide compound. Sulfonamides are a group of synthetic medicines that contain the sulfonamide chemical group . They have a diverse range of medicinal uses, including treatment of bacterial infections, Crohn’s disease, diabetes, fluid retention, gout, high blood pressure, pain and inflammation, rheumatoid arthritis, and ulcerative colitis .

Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The specific molecular structure of this compound is not provided in the retrieved sources.Mechanism of Action

Target of Action

1-Prop-2-enylcyclobutane-1-sulfonamide, also known as CBS, is a sulfonamide compound. Sulfonamides are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

CBS, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the enzyme’s activity and disrupting the synthesis of folic acid . This leads to a halt in bacterial growth and reproduction .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . Folate is a vital cofactor in various biochemical reactions, including the synthesis of nucleotides. Without sufficient folate, these reactions cannot proceed, leading to a halt in DNA replication and cell division .

Result of Action

The primary result of CBS’s action is the inhibition of bacterial growth and reproduction . By disrupting the folate synthesis pathway, CBS prevents bacteria from replicating their DNA and dividing, effectively halting their growth .

Action Environment

The efficacy and stability of CBS, like other drugs, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with CBS, and the temperature . .

properties

IUPAC Name |

1-prop-2-enylcyclobutane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-4-7(5-3-6-7)11(8,9)10/h2H,1,3-6H2,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQFUEUJGVKTAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCC1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B2396011.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2396014.png)

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(4-methoxyphenyl)-5-methyloxazole](/img/structure/B2396016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2396020.png)

![(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2396021.png)

![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)